DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Overview
Description
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is an organic compound with the molecular formula C12H18NO3P. It is a phosphonate ester that features a benzylideneamino group attached to a phosphonate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE can be synthesized through the reaction of diethyl phosphite with benzylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like ethanol at a temperature of around 25°C.
Industrial Production Methods
While specific industrial production methods for diethyl ((benzylideneamino)methyl)phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Aminophosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of β-lactams and α-aminophosphonic acids.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl ((benzylideneamino)methyl)phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The phosphonate group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the benzylideneamino group, which stabilizes the transition state during reactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (phthalimidomethyl)phosphonate
- Diethyl allylphosphonate
- Diethyl vinylphosphonate
Uniqueness
DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE is unique due to its benzylideneamino group, which imparts distinct reactivity and stability compared to other phosphonate esters. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Properties
IUPAC Name |
(E)-N-(diethoxyphosphorylmethyl)-1-phenylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOGTNRQYAOQG-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/N=C/C1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-73-2 | |
Record name | 50917-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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